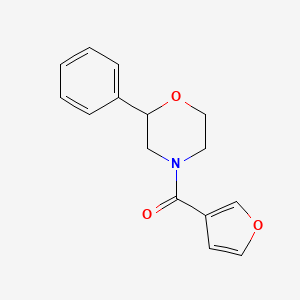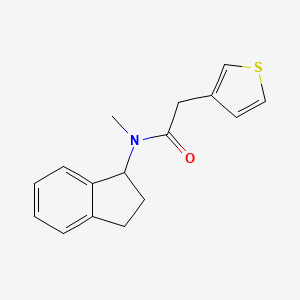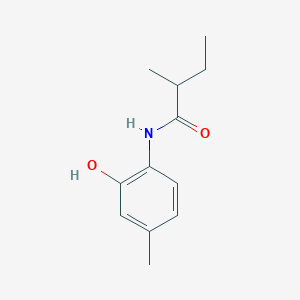![molecular formula C16H24N2O B7493377 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one, also known as 4-MMC or Mephedrone, is a synthetic stimulant drug that belongs to the cathinone class. It is a popular recreational drug that has gained significant attention in recent years due to its potential for abuse and addiction. However, this article will focus on the scientific research application of 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one.
Mecanismo De Acción
2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one acts as a monoamine transporter substrate, which means that it affects the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It is believed to work by inhibiting the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one are similar to those of other stimulant drugs, such as cocaine and amphetamines. The drug can cause increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, alertness, and increased energy. However, the drug can also cause negative effects such as anxiety, paranoia, and hallucinations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one in lab experiments include its ability to affect neurotransmitter levels in the brain, which can be useful in studying the mechanisms of addiction and mental health disorders. However, the drug's potential for abuse and addiction can be a limitation, and researchers must use caution when handling and administering the drug.
Direcciones Futuras
There are several potential future directions for research on 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one. Some studies may focus on the drug's potential as a treatment for mental health disorders, while others may investigate its effects on the brain and behavior. Additionally, researchers may explore new synthesis methods for the drug or investigate its potential as a precursor for other compounds.
In conclusion, 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one is a synthetic stimulant drug that has gained significant attention in recent years. While the drug has potential for abuse and addiction, it also has potential for scientific research applications. Future research may focus on the drug's potential as a treatment for mental health disorders, its effects on the brain and behavior, and new synthesis methods or precursor compounds.
Métodos De Síntesis
The synthesis of 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one involves the reaction of 4-methylpropiophenone with para-methylaminophenol in the presence of hydrogen chloride gas and anhydrous aluminum chloride. The resulting product is then treated with piperazine to form 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one.
Aplicaciones Científicas De Investigación
2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Some studies have focused on the drug's effects on the central nervous system, while others have investigated its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
2-methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-14(3)16(19)18-10-8-17(9-11-18)15-7-5-6-13(2)12-15/h5-7,12,14H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCXOUYQYUVUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




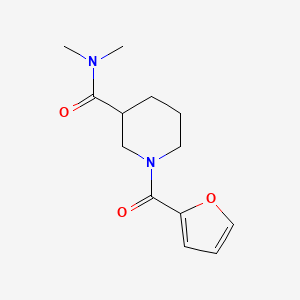

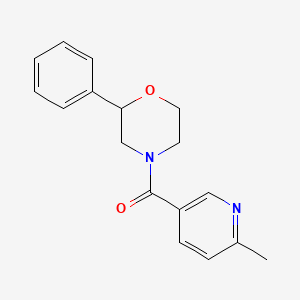
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)

